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Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

Cat. No.: B148885 Get Quote

Spectroscopic Comparison of Cyclic Thioureas
for Structure Confirmation
The structural elucidation of heterocyclic compounds is a cornerstone of synthetic chemistry

and drug discovery. This guide provides a comparative spectroscopic analysis of 1,3-
Diazepane-2-thione, a seven-membered cyclic thiourea, against its smaller ring analogues,

Tetrahydropyrimidine-2-thione (six-membered) and Imidazolidine-2-thione (five-membered). By

comparing their spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we can

definitively confirm the structure of 1,3-Diazepane-2-thione and highlight the key spectral

differences arising from the variation in ring size.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses

of 1,3-Diazepane-2-thione and its analogues.

Table 1: Comparative FT-IR Data (cm⁻¹)
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Functional Group
1,3-Diazepane-2-
thione

Tetrahydropyrimidi
ne-2-thione

Imidazolidine-2-
thione

N-H Stretch ~3200-3400 ~3200-3400 ~3200-3400

C-H Stretch (Aliphatic) ~2850-2950 ~2850-2950 ~2850-2950

C=S Stretch

(Thioamide I)
~1290-1310 ~1280-1300 ~1250-1290

C-N Stretch

(Thioamide II)
~1500-1550 ~1500-1550 ~1500-1550

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr

pellet, ATR).

Table 2: Comparative ¹H-NMR Data (δ, ppm) in DMSO-d₆

Proton
1,3-Diazepane-2-
thione

Tetrahydropyrimidi
ne-2-thione

Imidazolidine-2-
thione

-CH₂- (adjacent to N) ~3.2-3.4 (m, 4H) ~3.1-3.3 (t, 4H) ~3.5 (s, 4H)

-CH₂- (internal) ~1.6-1.8 (m, 4H) ~1.7-1.9 (quintet, 2H) N/A

-NH- ~7.5-8.0 (br s, 2H) ~7.8-8.2 (br s, 2H) ~8.0-8.5 (br s, 2H)

Table 3: Comparative ¹³C-NMR Data (δ, ppm) in DMSO-d₆

Carbon
1,3-Diazepane-2-
thione

Tetrahydropyrimidi
ne-2-thione

Imidazolidine-2-
thione

C=S (Thione) ~180-185 ~175-180 ~183.4[1]

-CH₂- (adjacent to N) ~45-50 ~40-45 ~44.1[1]

-CH₂- (internal) ~27-30 ~20-25 N/A

Table 4: Comparative Mass Spectrometry Data (m/z)
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragment (m/z)

1,3-Diazepane-2-

thione
C₅H₁₀N₂S 130.21 130 (M⁺)[2], 74, 56

Tetrahydropyrimidine-

2-thione
C₄H₈N₂S 116.19 116 (M⁺)[3]

Imidazolidine-2-thione C₃H₆N₂S 102.16 102 (M⁺)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrument: PerkinElmer Spectrum One FT-IR spectrometer or equivalent.

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

Procedure (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically

subtracted from the sample spectrum.

Procedure (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of

dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the

spectrum is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Varian Gemini 200 MHz or Bruker Avance 400/500 MHz NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
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Procedure: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated

solvent in an NMR tube.

¹H-NMR: The spectrum is acquired at the appropriate frequency (e.g., 400 MHz), with

chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard (0.00 ppm).

¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence at the

corresponding frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to

the solvent signal (DMSO-d₆ at 39.52 ppm).

3. Mass Spectrometry (MS)

Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a

Gas Chromatograph (GC-MS).

Method: Electron Ionization (EI).

Procedure: A dilute solution of the sample is injected into the GC, where it is vaporized and

separated. The separated components then enter the ion source of the mass spectrometer.

In the EI source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by

their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the

molecular ion peak (M⁺) and various fragment ion peaks.[2]

Mandatory Visualization: Workflow for
Spectroscopic Analysis
The logical workflow for confirming the structure of 1,3-Diazepane-2-thione using the

described spectroscopic methods is illustrated below.
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Caption: Workflow for the structural confirmation of 1,3-Diazepane-2-thione.

Conclusion
The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a

robust and definitive method for the structural confirmation of 1,3-Diazepane-2-thione. Mass

spectrometry confirms the correct molecular weight (130.21 g/mol ).[2] FT-IR spectroscopy

identifies the key functional groups characteristic of a cyclic thiourea. Finally, ¹H and ¹³C NMR

spectroscopy reveal the precise carbon-hydrogen framework, including the number and

connectivity of the methylene groups in the seven-membered ring. The comparative data

presented in this guide clearly distinguishes 1,3-Diazepane-2-thione from its five and six-

membered analogues, underscoring the power of a multi-technique spectroscopic approach in

chemical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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